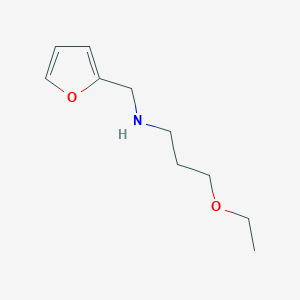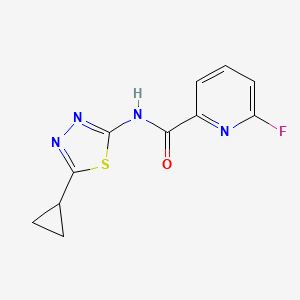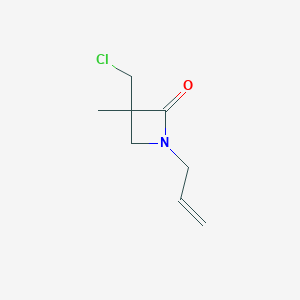
3-(氯甲基)-3-甲基-1-丙-2-烯基氮杂环丁-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a derivative of azetidinone, which is a four-membered nitrogen-containing heterocycle. Azetidinones are known for their biological activities and are often explored for their potential as antibacterial and antifungal agents. The compound is not directly mentioned in the provided papers, but its structure is related to the azetidinone derivatives discussed in the research.
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the formation of Schiff base intermediates, which are then subjected to cyclocondensation reactions. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are further reacted with chloroacetyl chloride to yield 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones . Although the specific synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is not detailed, similar synthetic strategies could be employed, involving key steps such as condensation and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. The structural elucidation is typically done using analytical and spectral data, including IR and NMR spectroscopy . The presence of substituents on the azetidinone ring, such as chloromethyl and methyl groups, would influence the chemical shifts observed in NMR and the vibrational frequencies in IR spectra.
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions, including rearrangements and ring contractions. For example, 2-aryl-3,3-dichloroazetidines can react with bases to yield aziridines through ring contraction . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can stabilize intermediates and transition states during the reaction process.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of chloro substituents, for example, can increase the density and boiling points of these compounds. The chemical properties, such as reactivity towards nucleophiles and electrophiles, are also affected by the substituents attached to the azetidinone ring. The antibacterial and antifungal activities of these compounds are significant, as some derivatives have shown promising activities against various bacterial strains .
科学研究应用
抗菌应用
包括与查询化合物相关的氮杂环丁酮衍生物已被合成并评估其抗菌活性。这些化合物的合成涉及产生具有针对各种细菌菌株的有希望的抗菌特性的氮杂环丁酮的反应。这表明在开发新的抗菌剂或研究细菌耐药机制方面具有潜在的研究应用(Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012)。
DNA 相互作用机制
另一个应用涉及了解类似于感兴趣的化学结构的烷化剂与 DNA 的相互作用。这些相互作用对于评估此类化合物的诱变和致癌潜力至关重要。研究表明,某些烷化剂可以抑制 DNA 合成,随后是刺激和表皮增生,表明它们对细胞增殖和癌症研究的潜力(T. Slaga, G. T. Bowden, B. G. Shapas, R. Boutwell, 1973)。
药物设计与合成
类似于 3-(氯甲基)-3-甲基-1-丙-2-烯基氮杂环丁-2-酮 的化合物的研究也扩展到药物设计,其中探索它们的合成和反应性以创造新的治疗剂。这些努力包括开发肽模拟物和其他用于药物设计的新型试剂,表明此类化合物在药物化学和药物研究中的效用(M. Goodman, C. Zapf, Y. Rew, 2002)。
癌症治疗研究
此外,氮杂环丁酮衍生物已被研究其在癌症治疗中的作用,突出了这些化合物在开发抗癌疗法中的潜力。这包括研究它们的作用机制,例如 DNA 交联,以及在临床环境中评估它们的疗效和安全性(J. Issa, G. Roboz, D. Rizzieri, E. Jabbour, W. Stock, C. O'Connell, K. Yee, R. Tibes, E. Griffiths, K. Walsh, N. Daver, W. Chung, S. Naim, P. Taverna, A. Oganesian, Y. Hao, J. Lowder, M. Azab, H. Kantarjian, 2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFRHYPHQVYZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC=C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

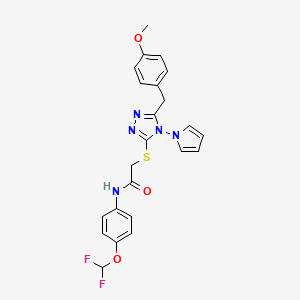
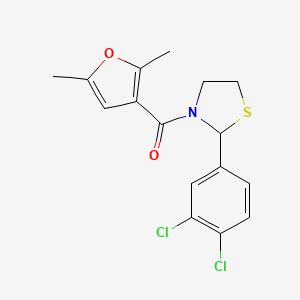
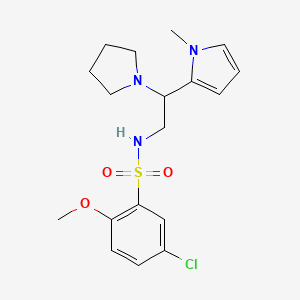
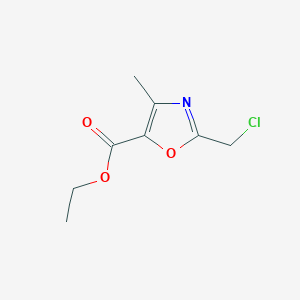
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)
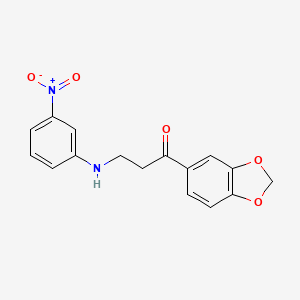
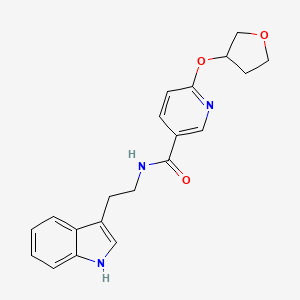
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
